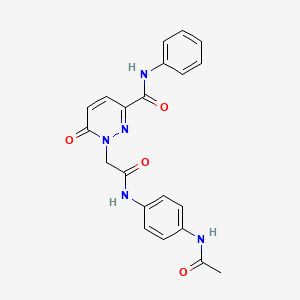
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Overview
Description
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, also known as AMPI, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. AMPI is a thioacetanilide derivative that possesses anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been shown to reduce inflammation and pain in various animal models. It has also been shown to decrease fever and improve glucose tolerance in diabetic rats. Additionally, N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been found to protect against oxidative stress-induced neuronal damage in vitro.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is its ability to reduce inflammation and pain without causing significant side effects. However, one of the limitations of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide for its potential therapeutic applications. Finally, the potential use of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that possesses anti-inflammatory, analgesic, and antipyretic properties. It has potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Although further research is needed to fully understand the mechanism of action and optimal dosage of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, it has shown promising results in various animal models.
Scientific Research Applications
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in various animal models. N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)16-7-9-18(10-8-16)23-20(26)14-28-21-22-11-12-24(21)13-17-5-3-4-6-19(17)27-2/h3-12H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWTNIYLLBAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3313459.png)
![3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B3313461.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(2-methoxybenzyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3313495.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3313511.png)